Difference between (2S) and (2R)-2-(3-chlorophenyl)propanoic Acid properties
Difference between (2S) and (2R)-2-(3-chlorophenyl)propanoic Acid properties
Technical Whitepaper: Enantioselective Analysis & Properties of 2-(3-Chlorophenyl)propanoic Acid
Executive Summary
2-(3-Chlorophenyl)propanoic acid (CAS 14161-84-3) represents a critical structural scaffold in the 2-arylpropionic acid (2-APA) class, widely known as "profens" (e.g., ibuprofen, ketoprofen). While often utilized as a chiral intermediate in fine chemical synthesis rather than a marketed drug itself, its physicochemical and biological behaviors model the classic "eutomer/distomer" relationship found in non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a technical delineation of its enantiomers, focusing on the unidirectional metabolic inversion of the (R)-isomer, biocatalytic resolution protocols, and analytical differentiation.
Physicochemical Differentiation
The primary challenge in working with 2-(3-chlorophenyl)propanoic acid is that its enantiomers share identical scalar physical properties in achiral environments but diverge significantly in chiral environments (biological systems, polarized light, chiral solvents).
Stereochemical Configuration
Following the Cahn-Ingold-Prelog (CIP) priority rules, the chiral center at the
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(Carboxylic acid) - Correction: Phenyl group often takes priority depending on substitution, but in profens, the spatial arrangement is standard.
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Actually:
(Aryl) > > > . -
Note: In the "profen" class, the (S)-enantiomer typically correlates with the dextrorotatory (+) optical rotation in organic solvents and represents the pharmacologically active form.
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Comparative Properties Table
| Property | (2S)-Enantiomer (Eutomer) | (2R)-Enantiomer (Distomer) | Racemate (RS) |
| CAS Number | 14161-84-3 (Generic/S-specific) | 14161-84-3 (Generic/R-specific) | 14161-84-3 |
| Molecular Weight | 184.62 g/mol | 184.62 g/mol | 184.62 g/mol |
| Physical State | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | ~94–96 °C (Pure form may vary) | ~94–96 °C | Often distinct due to packing |
| Solubility | Soluble in EtOH, CHCl₃, DMSO | Soluble in EtOH, CHCl₃, DMSO | Sparingly soluble in water |
| Optical Rotation | Non-zero (Typically (+)) | Non-zero (Typically (-)) | 0° (Optically Inactive) |
| COX Inhibition | High Potency | Low/Negligible | ~50% of (S)-form potency |
Critical Insight: While melting points are often cited as identical, the racemate may form a racemic compound (different crystal lattice) or a conglomerate (mechanical mixture). 2-APAs typically form racemic compounds, meaning the racemate has a higher melting point and lower solubility than the pure enantiomers.
Pharmacological Mechanisms: The "R-to-S" Inversion
In the context of NSAID pharmacology, 2-(3-chlorophenyl)propanoic acid exhibits a phenomenon unique to 2-arylpropionic acids: Unidirectional Metabolic Inversion .
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The (S)-Enantiomer: Binds effectively to the cyclooxygenase (COX) active site. The hydrophobic 3-chlorophenyl group fits into the hydrophobic channel of the enzyme, while the carboxylate interacts with Arg-120.
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The (R)-Enantiomer: Does not bind effectively to COX. However, in vivo, it acts as a pro-drug. It is recognized by acyl-CoA synthetases, converted to a thioester, and epimerized to the (S)-form.
Pathway Visualization: Metabolic Chiral Inversion
Figure 1: The unidirectional chiral inversion pathway characteristic of 2-arylpropionic acids. The (R)-enantiomer is converted to the active (S)-enantiomer via an acyl-CoA intermediate.
Synthetic & Resolution Protocols
Obtaining enantiopure 2-(3-chlorophenyl)propanoic acid is best achieved via Enzymatic Kinetic Resolution . This method is superior to classical crystallization for this molecule due to the high enantioselectivity (E-value) of specific lipases.
Protocol: Lipase-Catalyzed Hydrolysis
Objective: Isolate (S)-2-(3-chlorophenyl)propanoic acid from a racemic ester.
Reagents:
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Substrate: Racemic Ethyl 2-(3-chlorophenyl)propanoate.
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Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1]
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Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v).
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of the racemic ethyl ester in 10 mL of acetone. Add this to 90 mL of Phosphate Buffer.
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Initiation: Add 50 mg of immobilized CALB. Maintain temperature at 30°C with orbital shaking (200 rpm).
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Reaction: The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact.
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Monitoring: Monitor conversion via HPLC (see Section 4) until ~45-50% conversion is reached.
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Termination: Filter off the immobilized enzyme.
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Separation:
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Adjust pH to 8.0 (alkaline) to ionize the (S)-acid.
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Extract the unreacted (R)-ester with ethyl acetate (Organic layer).
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Acidify the aqueous phase to pH 2.0 with HCl.
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Extract the (S)-acid with ethyl acetate.
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Purification: Recrystallize the (S)-acid from hexane/ethyl acetate.
Workflow Visualization
Figure 2: Kinetic resolution workflow separating the (S)-acid from the (R)-ester using pH-dependent solubility.
Analytical Methodology
Differentiation of the isomers requires chiral stationary phases. Standard C18 columns cannot separate these enantiomers.
Chiral HPLC Method
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Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel). These polysaccharide-based columns are industry standards for profens.
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Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
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Note: The acid additive (TFA) is critical to suppress ionization of the carboxylic acid, preventing peak tailing.
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV at 254 nm (Aromatic ring absorption) or 220 nm.
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Expected Elution:
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The elution order depends on the specific column. On Chiralcel OJ, the (R)-enantiomer typically elutes before the (S)-enantiomer, but this must be validated with a standard.
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References
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Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology.
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Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry.
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PubChem Database. (2025). 2-(3-Chlorophenyl)propanoic acid Compound Summary. National Library of Medicine.
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Tracy, T. S., et al. (1995). Metabolic chiral inversion of 2-arylpropionic acids: mechanism and clinical relevance. Progress in Drug Research.
